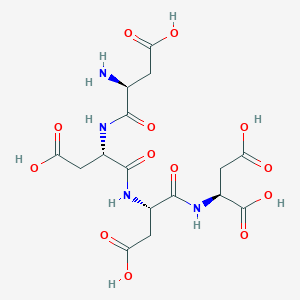

H-Asp-asp-asp-asp-OH

Description

Structure

2D Structure

Properties

Molecular Formula |

C16H22N4O13 |

|---|---|

Molecular Weight |

478.36 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C16H22N4O13/c17-5(1-9(21)22)13(29)18-6(2-10(23)24)14(30)19-7(3-11(25)26)15(31)20-8(16(32)33)4-12(27)28/h5-8H,1-4,17H2,(H,18,29)(H,19,30)(H,20,31)(H,21,22)(H,23,24)(H,25,26)(H,27,28)(H,32,33)/t5-,6-,7-,8-/m0/s1 |

InChI Key |

OZRFYUJEXYKQDV-XAMCCFCMSA-N |

Isomeric SMILES |

C([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)N)C(=O)O |

Canonical SMILES |

C(C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)N)C(=O)O |

sequence |

DDDD |

Origin of Product |

United States |

Synthetic Methodologies for H Asp Asp Asp Asp Oh and Analogous Oligomers

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, automated synthesis of peptides by anchoring the growing chain to an insoluble polymer support. bachem.combiosyn.com This method simplifies purification, as excess reagents and byproducts are removed by simple washing and filtration steps. bachem.com

The most prevalent strategy in contemporary SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. nih.gov In this method, the α-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group. iris-biotech.depeptide.com This group is removed at each cycle of the synthesis using a base, typically a solution of piperidine (B6355638) in a polar solvent like dimethylformamide (DMF). chempep.com

However, the synthesis of sequences containing aspartic acid, particularly repeating Asp residues as in H-Asp-Asp-Asp-Asp-OH, is complicated by a significant side reaction: aspartimide formation. nih.govbiotage.com This base-catalyzed intramolecular cyclization of the aspartyl residue is a major concern during the Fmoc-deprotection step. nih.govchempep.com The formation of an aspartimide intermediate can lead to several undesired byproducts, including the incorporation of β-aspartyl residues instead of the natural α-aspartyl linkage, and racemization of the chiral center. nih.gov Sequences such as -Asp-Asp- and -Asp-Gly- are known to be exceptionally prone to this side reaction. nih.gov

To achieve successful peptide synthesis, a system of "orthogonal" protecting groups is essential. peptide.com This principle ensures that the different protecting groups (for the N-terminus and reactive side chains) can be removed under distinct chemical conditions without affecting the others. iris-biotech.depeptide.com In the standard Fmoc/tBu strategy, the base-labile Fmoc group and the acid-labile side-chain protecting groups form an orthogonal pair. peptide.com

For aspartic acid, the carboxylic acid side chain is typically protected as a tert-butyl (tBu) ester. iris-biotech.de While this provides adequate protection, its effectiveness in preventing aspartimide formation can be limited in problematic sequences. nih.gov To address this, researchers have developed alternative, bulkier side-chain protecting groups that sterically hinder the unwanted cyclization. These advanced protecting groups offer a higher degree of protection against aspartimide formation. researchgate.net

| Protecting Group | Abbreviation | Key Feature | Reference |

|---|---|---|---|

| tert-butyl | OtBu | Standard, acid-labile protection. | nih.gov |

| 3-methyl-3-pentyl | OMpe | Bulky group for reduced aspartimide formation. | researchgate.net |

| 3-ethyl-3-pentyl | OEpe | Bulky group for reduced aspartimide formation. | researchgate.net |

| 4-n-propyl-4-heptyl | OPhp | Bulky group for reduced aspartimide formation. | researchgate.net |

| 5-n-butyl-5-nonyl | OBno | Bulky group for reduced aspartimide formation. | researchgate.net |

Beyond the choice of protecting groups, the optimization of reaction conditions is critical for synthesizing high-purity poly-aspartate peptides. iris-biotech.de The primary focus is on minimizing aspartimide formation during the deprotection step. Strategies include:

Modified Deprotection Reagents : Using reagents that are less basic than the standard 20% piperidine in DMF can reduce the rate of the side reaction. researchgate.net The addition of small quantities of organic acids to the piperidine deprotection solution has also been demonstrated to effectively suppress aspartimide formation without impeding Fmoc removal. acs.org

Accelerated Methods : The use of microwave-assisted SPPS can significantly shorten both coupling and deprotection times, which can sometimes reduce the cumulative impact of side reactions. rsc.org

Automated Flow Synthesis : Advanced automated fast-flow peptide synthesizers provide the ability to monitor deprotection and coupling steps in real-time. acs.org This allows for on-the-fly optimization of reaction times and conditions, which is particularly useful for difficult sequences. acs.orguzh.ch

Optimized Coupling : For the coupling step itself, ensuring complete reaction is key to avoiding deletion sequences. This can be achieved by increasing the concentration of the amino acid and coupling reagents (often to 0.5 M), or by performing a "double coupling," where the coupling step is repeated to drive the reaction to completion. biotage.com

Orthogonal Protecting Group Schemes for Aspartate Side Chains

Solution-Phase Synthetic Routes for Oligo(aspartic acid)

While SPPS dominates peptide synthesis, solution-phase synthesis remains a viable, albeit more labor-intensive, alternative. acs.org In this classical approach, the peptide is synthesized in a homogenous solution, requiring purification, often by chromatography, after each coupling and deprotection step. acs.org

Historically, a simple method for producing poly(aspartic acid) involved the thermal polycondensation of aspartic acid at high temperatures (e.g., 180°C). wikipedia.org This process proceeds through a polysuccinimide intermediate, which is then hydrolyzed with aqueous sodium hydroxide. wikipedia.org However, this method offers little control over the polymer structure, resulting in a random mixture of α and β peptide bonds and racemized stereocenters. wikipedia.org

Modern, controlled solution-phase synthesis would mirror the stepwise logic of SPPS, using protecting groups and coupling agents but without the solid support. While this avoids potential issues related to the resin, such as steric hindrance, the need for repeated, large-scale purifications makes it less practical for longer peptides compared to SPPS. acs.orggoogle.com

Enzymatic Synthesis of Aspartate Oligomers

Enzymatic methods represent a green and highly specific alternative for peptide synthesis. Utilizing enzymes as catalysts can offer excellent chemo-, regio-, and stereoselectivity under mild reaction conditions.

Research has demonstrated that proteases can effectively catalyze the oligomerization of L-aspartate derivatives. acs.orgrpi.edu A comparative analysis of various proteases found that α-chymotrypsin is a particularly efficient catalyst for the conversion of L-aspartate diethyl ester (Et2-Asp) into oligo(β-ethyl-α-aspartate). acs.orgnih.gov The resulting oligomers are formed with predominantly α-linkages between the aspartate units. acs.org

A key finding is the high substrate selectivity of the enzymes. For instance, papain, a protease that is highly active for the oligomerization of L-glutamic acid diethyl ester, shows no activity for the corresponding aspartate substrate. acs.orgnih.gov This highlights the precise molecular recognition required for catalysis.

The efficiency of the α-chymotrypsin-catalyzed reaction is highly dependent on the reaction conditions. acs.org Optimization studies have identified preferred parameters to maximize yield and the degree of polymerization. acs.orgnih.gov

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Enzyme | α-Chymotrypsin | acs.orgnih.gov |

| Substrate | L-aspartate diethyl ester (Et2-Asp) | acs.orgnih.gov |

| pH | 8.5 | rpi.eduacs.org |

| Temperature | 40 °C | rpi.eduacs.org |

| Substrate Concentration | 0.5 M | acs.org |

| Reaction Time | ~5 minutes | rpi.eduacs.org |

| Max Yield | ~60% | acs.org |

| Average Chain Length (DPavg) | ~12 | acs.orgnih.gov |

Advanced Structural Characterization of H Asp Asp Asp Asp Oh and Its Assemblies

Spectroscopic Analysis of Conformational States

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content (e.g., α-Helical Induction)

Circular dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. For oligo- and poly-aspartic acids, the CD spectrum is highly sensitive to environmental conditions such as pH. nih.govbiorxiv.org Generally, at neutral pH, where the aspartic acid side chains are deprotonated and negatively charged, polyaspartic acid adopts a disordered conformation, often resembling a polyproline II (PPII) helix. sci-hub.seresearchgate.net This is characterized by a strong negative band around 200 nm and a weak positive band near 220 nm.

However, under specific conditions, such as in certain solvents or upon interaction with other molecules, oligoaspartates can be induced to adopt more ordered structures like α-helices. nih.gov The induction of an α-helical conformation is typically identified by two negative bands at approximately 208 nm and 222 nm and a strong positive band around 190-195 nm. maxapress.com For instance, in chloroform, poly(β-Et-α-L-Asp) exhibits a CD spectrum consistent with a right-handed α-helix, which undergoes a helix-to-coil transition upon the addition of trifluoroacetic acid (TFA). researchgate.net While tetra-aspartic acid itself is too short to form a stable α-helix, its conformational propensities are influenced by the same forces that govern helix formation in longer polyaspartates. nih.gov Studies on longer oligoaspartates are often necessary to observe the clear onset of folded structures. pnas.org The conformational flexibility of polyaspartic acid, which contributes to its disordered state, is thought to be a key factor in its functional roles, such as inhibiting crystallization. sci-hub.se

The table below summarizes typical CD spectral features for different secondary structures relevant to the study of oligoaspartates.

| Secondary Structure | Positive Band (nm) | Negative Band(s) (nm) |

| α-Helix | ~190-195 | ~208, ~222 |

| β-Sheet | ~195-200 | ~215-220 |

| Polyproline II (PPII) | ~220 (weak) | ~200 (strong) |

| Random Coil | ~210-220 | ~195-200 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the three-dimensional structure and dynamics of molecules in solution at an atomic level. For H-Asp-Asp-Asp-Asp-OH, NMR is crucial for determining its conformational ensemble.

The first step in any detailed NMR structural study is the sequence-specific assignment of proton (¹H) and carbon (¹³C) resonances to each specific atom in the tetrapeptide. This is achieved using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). spectralservice.de

Once assigned, the chemical shifts of the α-protons (Hα) and amide protons (HN) are particularly informative. Deviations from "random coil" chemical shift values can indicate the presence of stable secondary structures. unesp.br For instance, in peptides, Hα chemical shifts for α-helical conformations are typically shifted upfield (to lower ppm values), while those for β-sheet structures are shifted downfield. nih.gov In oligoaspartates, the α-proton signal is typically observed around 4.5 ppm. acs.org The chemical shifts of the β-protons (Hβ) of aspartic acid residues are usually found between 2.5 and 3.0 ppm. chemrxiv.org

The table below provides a general range for ¹H NMR chemical shifts for the protons in the aspartic acid residues of a peptide under aqueous conditions. researchgate.netresearchgate.net

| Proton | Typical Chemical Shift Range (ppm) |

| Amide (HN) | 8.0 - 8.5 |

| α-CH | 4.5 - 4.8 |

| β-CH₂ | 2.7 - 2.9 |

Note: These values can vary depending on pH, temperature, solvent, and sequence context.

The Nuclear Overhauser Effect (NOE) is a phenomenon that arises from the through-space dipolar coupling between nuclear spins. In NMR, this is observed as a change in the intensity of one resonance when another is saturated. The magnitude of the NOE is inversely proportional to the sixth power of the distance between the two protons, making it an extremely sensitive probe of inter-proton distances up to approximately 5-6 Å.

For this compound, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are used to identify protons that are close in space, even if they are far apart in the peptide sequence. This information is critical for defining the peptide's three-dimensional fold. Key NOEs for determining peptide conformation include:

dNN(i, i+1): Between the amide proton of one residue and the amide proton of the next residue.

dαN(i, i+1): Between the α-proton of one residue and the amide proton of the next.

dβN(i, i+1): Between the β-protons of one residue and the amide proton of the next.

The conformation of this compound is highly dependent on pH due to the ionization of the four carboxylic acid side chains and the terminal carboxyl group. The pKa of the aspartic acid side chain is approximately 3.9. biorxiv.org As the pH of the solution changes, the protonation state of these carboxyl groups changes, leading to significant alterations in electrostatic interactions within the molecule and with the solvent. nih.gov

NMR can be used to monitor these pH-dependent conformational transitions by tracking the chemical shifts of specific protons as a function of pH. mdpi.comnih.gov A plot of chemical shift versus pH allows for the determination of the apparent pKa values for individual residues. nih.gov Significant changes in chemical shifts upon titration indicate a conformational rearrangement. For example, in some proteins, pH-dependent chemical shift changes have been observed near intracellular gates, acting as a "pH-sensor." mdpi.com In the case of oligoaspartates, increasing the pH leads to deprotonation of the carboxyl groups, increasing intramolecular charge repulsion and favoring a more extended, disordered conformation. rsc.orgelifesciences.org Conversely, at low pH, the neutralization of these charges can allow for more compact or folded structures, potentially stabilized by hydrogen bonds.

Inter-proton Nuclear Overhauser Effect (NOE) for Spatial Proximity Mapping

Fourier Transform Infrared (FTIR) Spectroscopy for Amide I/II Bands and Hydrogen Bonding Networks

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for investigating the secondary structure and hydrogen bonding patterns of peptides. The technique measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. For peptides, the most informative regions are the Amide I and Amide II bands.

Amide I band (1600-1700 cm⁻¹): This band arises primarily from the C=O stretching vibration of the peptide backbone. mdpi.comnih.gov Its frequency is highly sensitive to the secondary structure. For instance, α-helices typically show an Amide I band around 1650-1658 cm⁻¹, while β-sheets absorb at a lower frequency, around 1620-1640 cm⁻¹. asianpubs.org Random coil structures generally exhibit a broad band around 1640-1650 cm⁻¹. asianpubs.org

Amide II band (1510-1580 cm⁻¹): This band results from a combination of the N-H in-plane bending and C-N stretching vibrations. acs.orgpjoes.com It is also sensitive to conformation, though generally less so than the Amide I band.

FTIR can also provide detailed information about hydrogen bonding. pmf.unsa.baresearchgate.net The formation of hydrogen bonds, for example between a backbone C=O group and an N-H group, typically causes a downshift in the C=O stretching frequency (Amide I) and an upshift in the N-H bending frequency (Amide II). nih.govnih.gov The broadness of vibrational bands in the IR spectrum can also be indicative of a network of intermolecular hydrogen bonds. pmf.unsa.ba For polyaspartic acid, characteristic bands for the amide groups are observed around 1638 cm⁻¹ (Amide I) and 1548 cm⁻¹ (Amide II). acs.org

The table below shows the characteristic Amide I frequencies for various secondary structures.

| Secondary Structure | Amide I Frequency Range (cm⁻¹) |

| α-Helix | 1650 - 1658 |

| β-Sheet | 1620 - 1640 |

| β-Turn | 1660 - 1685 |

| Random Coil | 1640 - 1650 |

Microscopic and Imaging Techniques for Self-Assembled Architectures

The self-assembly of this compound, also known as tetra-aspartic acid, and its longer-chain counterpart, polyaspartic acid (PASP), results in a variety of supramolecular structures. Microscopic techniques are indispensable for visualizing these architectures, providing critical insights into their morphology, dimensions, and organization.

Transmission Electron Microscopy (TEM) of Fibrillar and Nanostructured Assemblies

Transmission Electron Microscopy (TEM) offers high-resolution imaging of the internal structure of materials. For assemblies of aspartic acid-based peptides and polymers, TEM has been instrumental in characterizing their fibrillar and nanoparticulate morphologies.

Short peptide fragments, including tetra-aspartic acid, are known to self-assemble into various nanostructures, including fibrils. scispace.com In studies of biomineralization, where polyaspartic acid (pAsp) serves as an analog for non-collagenous proteins, TEM has been crucial. It allows for the visualization of intrafibrillar remineralization of collagen, a process guided by pAsp. innovareacademics.in TEM imaging has shown that in the presence of pAsp, mineral precursors in the form of nanodroplets with diameters of 15–30 nm can diffuse into the gap zones of type 1 collagen fibrils. innovareacademics.inresearchgate.net

Furthermore, liquid-phase TEM (liquid TEM) has enabled the direct observation of collagen mineralization in a hydrated state, closely mimicking physiological conditions. biorxiv.orgresearchgate.net These studies have visualized the attachment of precursor mineral particles to collagen fibrils at early stages, followed by the formation of crystalline mineral platelets aligned with the fibrils over time. biorxiv.orgresearchgate.net TEM has also been used to characterize the dispersion of polyaspartic acid-derived carbon materials, revealing their microscopic features. acs.org In the context of materials science, TEM has shown that modified layered double hydroxides can be effectively dispersed within a polyamide-imide matrix derived from aspartic acid. rsc.org

Key Research Findings from TEM Analysis:

| Sample | Observation | Significance |

| Polyaspartic acid (pAsp) in collagen | Formation of nanodroplets (15-30 nm) that penetrate collagen fibrils, leading to intrafibrillar remineralization. innovareacademics.inresearchgate.net | Demonstrates the role of pAsp in guiding mineral deposition within collagen, mimicking natural biomineralization. innovareacademics.inresearchgate.net |

| pAsp with calcium phosphate (B84403) | Visualization of precursor mineral attachment and subsequent crystalline platelet formation aligned with fibrils. biorxiv.orgresearchgate.net | Provides real-time insight into the mechanism of pAsp-mediated mineralization under near-physiological conditions. biorxiv.orgresearchgate.net |

| pAsp-derived carbon | Analysis of the microscopic features of the resulting carbon materials. acs.org | Characterizes the morphology of functional materials derived from polyaspartic acid. acs.org |

Scanning Electron Microscopy (SEM) for Surface Morphology and Aggregation Behavior

Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface topography and aggregation of self-assembled structures. It has been widely applied to study the morphologies resulting from the self-assembly of tetra-aspartic acid and polyaspartic acid.

Studies on the interaction of tetra-aspartic acid (Asp4) with calcium carbonate have utilized SEM to observe how the peptide influences aragonite crystal morphology. acs.org Similarly, the chiral influence of D- and L-aspartic acid on calcium oxalate (B1200264) monohydrate (COM) crystal formation has been investigated using SEM, revealing distinct morphological changes depending on the isomer and pH. researchgate.net

In the field of biomaterials, SEM has been used to characterize the surface of poly(aspartic acid)-nanogold modified electrodes, showing a uniform surface with a pycnotic nanostructure. scirp.orgscirp.org When combined with zinc, polyaspartic acid forms a self-assembled film on steel surfaces with a rough morphology characterized by a large number of nanoparticles. researchgate.net The self-assembly of polyaspartic acid with bovine serum albumin has also been studied, with SEM revealing the morphology of the resulting interpolymeric complexes. researchgate.net Furthermore, SEM has been employed to visualize the spherical nanoparticles formed by the self-assembly of PEGylated poly(aspartic acid) graft copolymers. nih.gov

The technique is also valuable for assessing the effects of environmental factors on materials. For instance, SEM has been used to examine the surface characteristics of polymer films containing aspartic acid derivatives after UV irradiation, revealing degradation patterns and the protective effects of additives. pressbooks.pub

Summary of SEM Findings on Aspartic Acid Assemblies:

| System | Observed Morphology | Application/Significance |

| Tetra-aspartic acid with aragonite | Influences crystal morphology. acs.org | Understanding the role of peptides in biomineralization. acs.org |

| D/L-Aspartic acid with calcium oxalate | Chiral-dependent crystal morphologies. researchgate.net | Investigating stereochemical effects in crystal growth. researchgate.net |

| Polyaspartic acid-nanogold electrode | Uniform surface with pycnotic nanostructure. scirp.orgscirp.org | Characterization of modified electrode surfaces for sensing applications. scirp.orgscirp.org |

| Polyaspartic acid-zinc film on steel | Rough film with numerous nanoparticles. researchgate.net | Development of corrosion-resistant coatings. researchgate.net |

| PEGylated poly(aspartic acid) copolymer | Spherical nanoparticles. nih.gov | Design of nanocarriers for drug delivery. nih.gov |

Atomic Force Microscopy (AFM) for Surface Interactions and Topographical Imaging

Atomic Force Microscopy (AFM) provides nanoscale topographical images and can also probe surface interactions. It is particularly useful for characterizing the fine details of self-assembled structures and their mechanical properties.

AFM has been used to measure the roughness of surfaces coated with polyaspartic acid (PASP), confirming the formation of a protective layer on carbon steel. acs.org In combination with SEM, AFM has been used to investigate the surface morphology and thickness of PASP-zinc self-assembled films, revealing a thickness of approximately 98.0 nm. researchgate.net

The interaction of polyaspartic acid with other molecules and surfaces has also been a focus of AFM studies. For example, the sorption of metal complexes onto chitosan (B1678972) surfaces modified with polyaspartic acid leads to a decrease in surface roughness, which can be quantified by AFM. researchgate.net In the context of biomineralization, AFM has been used to determine the repeating intervals of mineral-inducing groups in DNA nanostructures functionalized with polyaspartic acid. rsc.org

AFM-Based Characterization of Aspartic Acid Assemblies:

| Investigation | Key Finding | Implication |

| PASP coating on carbon steel | Measurement of surface roughness (Ra and Rz) confirmed protective layer formation. acs.org | Quantifies the effectiveness of PASP as a corrosion inhibitor. acs.org |

| PASP-Zinc self-assembled film | Determined film thickness to be approximately 98.0 nm. researchgate.net | Provides dimensional characterization of protective coatings. researchgate.net |

| DNA nanostructures with pAsp | Measured repeating intervals of mineral-inducing groups (28.7 ± 4.0 nm). rsc.org | Enables precise engineering of scaffolds for guided mineralization. rsc.org |

| Metal complex sorption on PASP-modified chitosan | Decrease in root mean square (RMS) roughness from 27.4 to 7.02 nm upon sorption. researchgate.net | Characterizes surface changes upon molecular binding. researchgate.net |

Mass Spectrometry-Based Structural Elucidation

Mass spectrometry (MS) is a cornerstone technique for the structural analysis of peptides, including this compound. It provides precise mass measurements and, through tandem MS (MS/MS) experiments, detailed structural information, including the differentiation of isomers and the characterization of conformational states.

Identification and Localization of Isomerized Aspartate Residues (Asp vs. isoAsp)

A significant challenge in the characterization of aspartic acid-containing peptides is the spontaneous isomerization of L-aspartic acid (Asp) to L-isoaspartic acid (isoAsp) via a succinimide (B58015) intermediate. researchgate.netspringernature.combiorxiv.org This modification is isobaric, meaning it does not change the peptide's mass, making it difficult to detect by conventional MS alone. nih.govresearchgate.net However, advanced MS techniques can differentiate and locate these isomers.

Several MS-based strategies have been developed for this purpose:

Chromatographic Separation Coupled with MS: Reversed-phase liquid chromatography (LC) can often separate Asp and isoAsp-containing peptides due to differences in their retention times, allowing for their individual analysis by MS. nih.govnih.gov

Tandem Mass Spectrometry (MS/MS): While standard collision-induced dissociation (CID) often struggles to distinguish between Asp and isoAsp, certain fragmentation patterns can be informative. rsc.orgwarwick.ac.uk Electron-based dissociation methods, such as electron capture dissociation (ECD) and electron transfer dissociation (ETD), are particularly powerful. These methods can generate diagnostic fragment ions, such as c+57 and z-57 ions, which are unique to isoAsp residues. researchgate.netbu.edu

Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size, shape, and charge. The structural difference between Asp and isoAsp isomers can lead to distinct drift times, enabling their separation and identification. nih.govnih.gov Cyclic ion mobility spectrometry (cIMS) has shown particular promise in resolving and locating isoAsp isomers in therapeutic peptides. researchgate.netnih.gov

Chemical Labeling: Isotope labeling can be used to pinpoint the site of isomerization. For example, hydrolyzing the succinimide intermediate in the presence of H₂¹⁸O incorporates a heavy oxygen isotope, adding 2 Da to the mass of the peptide at the site of isomerization, which can then be easily identified by MS. springernature.comchemrxiv.org Another method involves deuterium (B1214612) labeling, where a deuteron (B1233211) from a D₂O solvent is incorporated at the Cα-position of the isoAsp residue. chemrxiv.orgnih.gov

Diagnostic MS Features for Asp vs. isoAsp Identification:

| MS Technique | Asp-Containing Peptide Signature | isoAsp-Containing Peptide Signature | Reference(s) |

| ETD/ECD | M-60 fragment ion | c+57 and z-57 fragment ions | researchgate.netbu.edu |

| CTD | Enhanced 'a' ions | Enhanced 'z' and 'y' ions; diagnostic c+57 ions | rsc.org |

| IM-MS | Specific collision cross-section (CCS) / drift time | Different CCS / drift time compared to the Asp isomer | nih.govnih.gov |

| ¹⁸O Labeling | No mass shift | +2 Da mass shift at the site of isomerization | springernature.com |

| D₂O Labeling | Mono-deuterated peptide | Di-deuterated peptide (one more deuterium than Asp-containing peptide) | chemrxiv.orgnih.gov |

Investigating Conformational Changes through Footprinting and Other MS Methods

Mass spectrometry, particularly when coupled with covalent labeling techniques like hydroxyl radical protein footprinting (HRPF), provides a powerful means to investigate the solution-phase conformation and dynamics of peptides and their assemblies. researchgate.netresearchgate.netthermofisher.com

Hydroxyl Radical Protein Footprinting (HRPF): In HRPF, highly reactive hydroxyl radicals (•OH) are generated, often by synchrotron radiolysis of water or laser photolysis of hydrogen peroxide. researchgate.netwashu.eduacs.org These radicals react with solvent-accessible amino acid side chains. researchgate.netresearchgate.net The rate of modification of a particular residue is proportional to its solvent accessibility. researchgate.net By comparing the modification rates of the peptide in different states (e.g., monomer vs. self-assembled fibril), regions that become buried or protected upon assembly can be identified. The sites and extent of modification are precisely mapped using LC-MS/MS. researchgate.netthermofisher.com While many amino acids are reactive towards hydroxyl radicals, aspartic acid is considered relatively "silent" or less reactive in these experiments. acs.org

Ion Mobility-Mass Spectrometry (IM-MS): As mentioned previously, IM-MS separates ions based on their shape. This allows for the study of conformational changes. Different conformers of a peptide will have different collision cross-sections (CCS), resulting in different drift times through the ion mobility cell. rsc.orgrsc.org For polymers like polyaspartic acid, IM-MS can reveal how the chain grows in size and shape. By calibrating the instrument, experimental CCS values can be obtained, which provide a quantitative measure of the ion's size in the gas phase. rsc.orgrsc.org This data can be used to track conformational transitions that occur upon changes in solution conditions or upon binding to other molecules.

Computational Modeling and Simulation Studies

Molecular Dynamics (MD) Simulations of Tetra-Aspartate Peptides

Molecular dynamics (MD) simulations are a cornerstone for studying the physical movements of atoms and molecules over time. duth.gr For tetra-aspartate, MD simulations provide a virtual microscope to observe its behavior in solution, which is governed by the interplay of its internal flexibility and its interactions with the solvent. These simulations are crucial for understanding how the peptide folds, moves, and interacts, which is inherently linked to its function. duth.gr The accuracy of these simulations depends heavily on the quality of the empirical force fields used to describe the interactions between atoms. duth.gr

A peptide in solution does not exist as a single, static structure but rather as a collection of interconverting structures known as a conformational ensemble. nih.govmdpi.com MD simulations are instrumental in exploring this ensemble for tetra-aspartate. By simulating the peptide's movement over nanoseconds or longer, researchers can map its conformational landscape. mdpi.comnih.gov These simulations reveal that the peptide chain is highly flexible, constantly sampling a wide range of shapes. nih.gov

For a peptide like tetra-aspartate, which is composed of four identical, negatively charged residues, electrostatic repulsion between the side chains plays a significant role in dictating the preferred conformations. The simulations would likely show extended conformations to be prevalent, minimizing the repulsion between the four carboxylate groups. However, transient folded or turn-like structures, potentially stabilized by counter-ions or specific water bridges, would also be part of the dynamic ensemble. nih.gov The study of such ensembles is critical, as the biological activity of a peptide is often determined not by a single low-energy structure but by the entire collection of accessible conformations. nih.govmdpi.com

The interaction of tetra-aspartate with its aqueous environment is fundamental to its structure and stability. MD simulations allow for a detailed analysis of the hydration shell—the layer of water molecules immediately surrounding the peptide. escholarship.orgbiorxiv.org The four aspartic acid residues, with their carboxylate side chains, are highly hydrophilic and interact strongly with water. acs.orgnih.gov

Table 1: Key Characteristics of Peptide Hydration Studied via MD Simulations

| Characteristic | Description | Significance for Tetra-Aspartate | Supporting Evidence |

|---|---|---|---|

| Coordination Number | The average number of water molecules in the first hydration shell of a specific group. | High coordination numbers are expected around the four carboxylate (-COO⁻) side chains due to strong electrostatic interactions. nih.gov | Studies on glutamic acid and glycine (B1666218) show distinct hydration shells for carboxylate groups. nih.gov |

| Radial Distribution Function (RDF) | Describes how the density of water molecules varies as a function of distance from a point on the peptide. | RDF plots would show sharp peaks indicating well-defined, structured layers of water around the charged side chains and peptide backbone. escholarship.org | RDF analysis is a standard method to characterize solvent structure in MD simulations. escholarship.org |

| Water Residence Time | The average time a water molecule spends in the hydration shell before exchanging with the bulk solvent. | Longer residence times are anticipated for water molecules directly hydrogen-bonded to the carboxylate groups, indicating strong, stabilizing interactions. | Water dynamics around peptides are known to be slower than in bulk water. escholarship.org |

| Hydrogen Bonding Network | The pattern and lifetime of hydrogen bonds between the peptide and surrounding water molecules. | Extensive and dynamic hydrogen bonding networks involving the peptide's backbone and side-chain carboxyl groups would be observed, stabilizing the peptide's structure. | Water is known to form hydrogen bonds with both co-solvents and peptide surfaces. escholarship.org |

Aspartic acid residues are prone to spontaneous chemical modification, particularly isomerization, where the standard L-aspartic acid converts to L-β-aspartic acid (iso-Asp), D-aspartic acid, or D-β-aspartic acid. researchgate.net This process occurs via a succinimide (B58015) intermediate. biorxiv.org MD simulations can be used to predict the structural consequences of such modifications on the tetra-aspartate peptide.

Analysis of Solvent Interactions and Hydration Shell Characteristics

Quantum Chemical (QC) Calculations

QC calculations have been pivotal in understanding the mechanism of aspartate racemization—the conversion from the L- to the D-isomer. mdpi.comacs.org The process is understood to proceed through a succinimide intermediate, which forms when the nitrogen atom of the following peptide bond attacks the side-chain carbonyl carbon of the aspartate residue. acs.orgmdpi.com

The key to racemization is the increased acidity of the α-carbon proton in the succinimide ring. acs.org QC calculations have quantified this effect, showing that the succinimide structure is significantly more acidic (by about 18 kcal/mol in the gas phase) than an open-chain amide, making it easier to remove the α-proton to form a planar carbanion or enolate intermediate. acs.org This planar intermediate can then be re-protonated from either side, leading to either the original L-isomer or the inverted D-isomer. mdpi.com QC methods have been used to calculate the energy barriers for each step of this pathway—cyclization, deprotonation (enolization), and re-protonation—confirming its feasibility under physiological conditions. acs.orgmdpi.comacs.org

Table 2: Key Steps in Aspartate Racemization Elucidated by QC Calculations

| Reaction Step | Description | Key Findings from QC Studies | Supporting Evidence |

|---|---|---|---|

| 1. Succinimide Formation | The backbone nitrogen nucleophilically attacks the side-chain carbonyl carbon, forming a five-membered ring intermediate. | This cyclization is often the rate-determining step at lower pH. The reaction can be catalyzed by water molecules. mdpi.comrsc.org | The reaction pathway has been modeled using DFT calculations (e.g., B3LYP/6-31+G(d,p)). mdpi.com |

| 2. Enolization/Carbanion Formation | Abstraction of the proton from the α-carbon of the succinimide ring. | The succinimide structure greatly increases the acidity of the α-proton, lowering the energy barrier for this step. acs.org | Ab initio calculations show a significant drop in deprotonation energy for succinimide compared to acyclic models. acs.org |

| 3. Racemization | The planar enolate/carbanion intermediate is protonated from either face. | Protonation can occur from either side with near-equal probability, leading to a mixture of L- and D-isomers. | The mechanism involves a symmetric carbanion intermediate. mdpi.com |

| 4. Ring Opening | The succinimide ring is hydrolyzed to form either a normal α-aspartyl linkage or an isomeric β-aspartyl (iso-Asp) linkage. | This step leads to the final isomerized peptide products. | Isomerization to β-Asp peptides is often a major degradation reaction. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Aspartate Peptides

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to correlate the chemical structure of compounds with their biological activity. pepdd.comacs.org For peptides, QSAR can be a powerful tool in drug design and for understanding the structural basis of their function. nih.gov

In the context of tetra-aspartate, a QSAR study would typically involve synthesizing or modeling a library of related peptides with variations in the sequence. The biological activity of these peptides would then be measured experimentally. QSAR methodologies use molecular descriptors—numerical values that characterize the physicochemical properties of the peptides—to build a mathematical model that predicts activity. pepdd.comacs.org

Table 3: Common Descriptors in Peptide QSAR Studies

| Descriptor Type | Example | Description | Relevance to Tetra-Aspartate |

|---|---|---|---|

| Physicochemical | Hydrophobicity, pKa, Molecular Weight | Based on the intrinsic properties of the amino acid residues. | The strong negative charge and hydrophilicity of the four Asp residues would be key descriptors. acs.org |

| Topological/2D | Connectivity Indices | Describe the pattern of atomic connections within the molecule, regardless of its 3D shape. | Can capture aspects of the peptide's size and branching. |

| 3D Descriptors | Accessible Surface Area (ASA), Radius of Gyration | Derived from the 3D conformation of the peptide. Often averaged over an MD simulation ensemble. tandfonline.com | Would quantify the peptide's size, shape, and exposure of the charged side chains to the solvent. tandfonline.com |

| Quantum Chemical | HOMO/LUMO energies, Partial Charges | Calculated using quantum mechanics to describe electronic properties. acs.org | Crucial for modeling reactivity, such as the peptide's ability to interact with a receptor or undergo degradation. acs.org |

Metal Ion Coordination and Chelating Properties of Tetra Aspartate Peptides

Mechanisms of Metal Ion Binding via Carboxylate Ligands

The primary mechanism for metal ion binding in H-Asp-Asp-Asp-Asp-OH involves the carboxylate groups (-COOH) of the aspartic acid residues. Upon deprotonation to carboxylate anions (-COO⁻), these groups act as Lewis bases, donating electron pairs to form coordinate bonds with positively charged metal ions (Lewis acids). mdpi.comfrontiersin.org The effectiveness of this binding is largely dependent on the pH of the environment, which governs the ionization state of the carboxyl groups. griffith.edu.au

Multi-Carboxylate Coordination and Chelate Ring Formation

The sequential arrangement of four aspartate residues allows for multidentate coordination, where a single metal ion can be bound by multiple carboxylate groups simultaneously. academie-sciences.fr This cooperative binding leads to the formation of stable chelate rings, typically five or six-membered, which significantly enhances the stability of the metal-peptide complex compared to monodentate interactions. nih.gov The formation of these rings is a key feature of the strong chelating ability of polyanionic peptides. researchgate.net The lone pair electrons from the nitrogen in the peptide backbone (CONH) can also contribute to ion entrapment, further stabilizing the complex. griffith.edu.au

Peptides with multiple carboxylate groups, such as those derived from aspartic and glutamic acids, can pre-organize their side chains to create a coordination sphere that is well-suited for binding metal ions. academie-sciences.fr For instance, a β-sheet structure can orient the carboxylic acid groups into the same half-space, making them readily available for metal coordination. academie-sciences.fr

Structural Aspects of Metal-Ligand Interactions in Aspartate Motifs

The geometry of metal-ligand interactions in aspartate-containing peptides is diverse and depends on the specific metal ion. researchgate.netwikipedia.org Carboxylate groups can coordinate to metal ions in a monodentate fashion, where only one oxygen atom binds to the metal, or in a bidentate fashion, where both oxygen atoms of the carboxylate group are involved. mdpi.comresearchgate.net Metal cations with higher coordination numbers tend to favor the bidentate motif. researchgate.net

In proteins and peptides, metal binding sites involving aspartate and glutamate (B1630785) residues are common. researchgate.net For instance, in the C2 domain of certain proteins, calcium binding sites are primarily formed by the bidentate oxygen ligands of aspartate side chains. mdpi.com The coordination geometry around the metal ion is also a critical factor. For example, Cu(II) often prefers square planar or distorted octahedral geometries, while Zn(II) typically forms tetrahedral complexes. frontiersin.org Hard cations like Ca(II) and Mg(II) preferentially bind to oxygen-containing ligands from aspartate and glutamate. nih.gov

Selectivity and Affinity of this compound for Divalent and Trivalent Cations (e.g., Ca2+, Mg2+, Cu2+, Zn2+, Lanthanum)

The tetra-aspartate peptide demonstrates selectivity in its binding to different metal cations, influenced by factors such as ionic radius, charge, and the preferred coordination geometry of the metal. nih.gov Generally, peptides rich in carboxylate groups show a strong affinity for both divalent and trivalent cations. griffith.edu.auchimia.ch

Studies on poly(aspartic acid) (PASP), a related polymer, reveal a strong affinity for alkaline earth metals like Ca(II) and heavy metal cations such as Cu(II) and Zn(II). griffith.edu.au The interaction with these ions leads to the formation of stable, water-soluble complexes. griffith.edu.au The stability of these complexes often follows the Irving-Williams series for divalent metals: Mn(II) < Co(II) < Cu(II) > Zn(II). scirp.org

Trivalent cations, such as lanthanides (e.g., Lanthanum, La³⁺) and Fe³⁺, generally exhibit higher affinities for carboxylate-rich peptides compared to divalent cations. chimia.chacademie-sciences.fr This enhanced affinity is attributed to the higher charge density of the trivalent ions, leading to stronger electrostatic interactions. nih.govnih.gov The ionic radii of trivalent lanthanides are similar to that of Ca²⁺, allowing them to compete for and often bind more tightly to calcium-binding sites. academie-sciences.fr For example, substituting an asparagine with an aspartate in a calcium-binding loop can increase the selectivity for trivalent cations over divalent ones by several thousand-fold. nih.govsemanticscholar.org

| Constant | log K value |

|---|---|

| log KA,1 | 5.17 |

| log KA,2 | 4.09 |

| log KA,3 | 3.60 |

| log KA,4 | 2.27 |

| log KB,1 | 2.45 |

| log KB,2 | 2.92 |

| log KB,3 | 3.35 |

This table presents the dissociation constants (KA) and calcium binding constants (KB) for a hypothetical four-residue polyaspartic acid molecule, as modeled from experimental titration data. ncsu.edu The KA values represent the stepwise dissociation of protons from the four carboxylic acid groups, while the KB values represent the stepwise binding of calcium to the deprotonated forms.

Influence of Environmental Factors (e.g., pH, Ionic Strength) on Metal Binding Efficacy

The efficacy of metal binding by this compound is highly sensitive to environmental conditions, particularly pH and ionic strength.

pH: The pH of the solution is a critical determinant of the chelation capacity because it controls the protonation state of the carboxylate groups. griffith.edu.auhangta.group For effective cation chelation, the carboxyl groups must be in their deprotonated (ionized) form (-COO⁻). griffith.edu.au At acidic pH values (below the pKa of the carboxyl groups, which for polyaspartic acid are in the range of 2.3 to 5.2), the groups are protonated (-COOH) and are not available for metal binding. griffith.edu.auncsu.edu As the pH increases, the carboxyl groups deprotonate, leading to a significant increase in metal chelation. For poly(aspartic acid), complete deprotonation and maximum calcium chelation are observed at a pH above 6.5 or 7. hangta.groupresearchgate.net

Ionic Strength: The ionic strength of the medium can also affect the conformation of the peptide and its metal-binding ability. hangta.group At high ionic strength, the increased concentration of ions in solution can screen the charges on the carboxylate groups. This charge screening can lead to a more collapsed or coiled conformation of the peptide chain, which may reduce the accessibility of the binding sites and thus lower the chelation efficacy. hangta.group

Metal-Induced Conformational Changes and Stabilization of this compound

The binding of metal ions can induce significant conformational changes in the tetra-aspartate peptide, leading to a more ordered and stabilized structure. ulisboa.pt In its unbound state, a short peptide like this compound is likely to exist as a flexible, random coil in solution. acs.org However, upon metal coordination, the formation of chelate rings and the cross-linking of different parts of the peptide chain by the metal ion can impose structural constraints. pnas.org

This metal-induced folding can lead to the formation of specific secondary structures, such as β-sheets or α-helices, which may not be stable in the absence of the metal ion. acs.org For example, studies on resin-bound polyaspartic acid have shown that while the peptides exist in a mixed conformation during metal binding, a distinct change to β-sheets and α-helices occurs during metal release with acid. acs.orgnih.gov The binding of metal ions can stabilize the peptide structure, and in some cases, this stabilization is a key aspect of the biological function of metalloproteins. nih.gov The specific conformational changes are dependent on the identity of the bound metal ion, reflecting the different coordination preferences and ionic radii of the cations. nih.gov

Self Assembly and Supramolecular Architectures Formed by H Asp Asp Asp Asp Oh

Driving Forces for Peptide Self-Assembly

The spontaneous organization of H-Asp-Asp-Asp-Asp-OH into higher-order structures is propelled by a combination of non-covalent forces. rsc.orgd-nb.infobeilstein-journals.org The specific arrangement and interplay of these interactions dictate the final morphology and properties of the assembled material. chinesechemsoc.orgnih.gov

Role of Electrostatic Interactions Among Aspartate Residues

The primary sequence of this compound is dominated by the carboxylic acid side chains of the aspartate residues. These side chains are ionizable, and their charge state is highly dependent on the pH of the surrounding environment. chinesechemsoc.org At pH values above the isoelectric point of the peptide, the carboxyl groups become deprotonated, resulting in a net negative charge on the molecule. This leads to significant electrostatic repulsion between the peptide chains, which can inhibit aggregation. mdpi.com Conversely, at lower pH values, protonation of the carboxyl groups reduces this repulsion, allowing other attractive forces to dominate and drive self-assembly. rsc.orgnih.govrsc.org

The ionic strength of the solution also plays a critical role in modulating electrostatic interactions. chinesechemsoc.orgmdpi.com The presence of counterions, such as those from salts, can screen the electrostatic repulsion between the negatively charged aspartate residues, thereby promoting self-association. mdpi.com This "salting-out" effect is a common strategy to induce the assembly of charged peptides. The balance between electrostatic repulsion and other non-covalent interactions is a key determinant of the final assembled structure. mdpi.com For instance, in some systems, strong electrostatic interactions are thought to influence the formation of peptide fiber-polymer complexes. nih.gov

The strategic placement of charged residues, like aspartic acid, is a known design principle for creating self-assembling peptides. nih.govnih.gov The repulsive forces can be finely tuned to control the assembly process, and in some cases, electrostatic attraction between oppositely charged residues in more complex peptide sequences can be the primary driver of assembly. d-nb.infonih.gov

Contribution of Intermolecular Hydrogen Bonding (e.g., β-Sheet Formation)

Intermolecular hydrogen bonding is a fundamental force in peptide self-assembly, providing the directional interactions necessary for the formation of ordered secondary structures. rsc.orgnih.govtandfonline.com The most common and stable of these structures is the β-sheet, where adjacent peptide chains are linked by hydrogen bonds between the backbone amide and carbonyl groups. uah.eslibretexts.orgkhanacademy.orgwikipedia.org

In a β-sheet, the polypeptide chains can be arranged in either a parallel or antiparallel fashion. libretexts.orgwikipedia.org The extended conformation of the peptide backbone in a β-strand allows for the formation of a dense network of hydrogen bonds, which contributes significantly to the stability of the resulting fibrillar structures. uah.eswikipedia.org The side chains of the amino acid residues extend alternately above and below the plane of the β-sheet. uah.eskhanacademy.org

| Secondary Structure | Key Characteristics | Role in Self-Assembly |

| β-Sheet | Extended peptide backbone with inter-chain hydrogen bonds. uah.eslibretexts.org Side chains alternate above and below the sheet. uah.eskhanacademy.org | Provides structural stability and directionality for fibril formation. rsc.orgtandfonline.com |

| α-Helix | Helical structure stabilized by intra-chain hydrogen bonds. libretexts.orgkhanacademy.org | Can also participate in self-assembly, often forming coiled-coil structures. mdpi.com |

Formation of Ordered Nanostructures and Hydrogels

The interplay of the driving forces described above leads to the hierarchical assembly of this compound into well-defined nanostructures, which can further organize to form macroscopic materials like hydrogels. chinesechemsoc.org

Fibrillar and Filamentous Aggregate Formation

A hallmark of the self-assembly of many peptides, including those rich in aspartic acid, is the formation of fibrillar or filamentous aggregates. chinesechemsoc.orgpnas.org These are elongated nanostructures with diameters typically in the nanometer range and lengths that can extend to micrometers. The formation of these fibrils is a hierarchical process that begins with the association of individual peptide molecules into β-sheet structures. nih.gov

These β-sheets then stack upon one another, often with a slight twist, to form protofilaments. nih.gov Multiple protofilaments can then associate laterally to form mature fibrils. nih.gov The stability of these fibrillar structures is derived from the extensive network of hydrogen bonds within the β-sheets and the packing of the amino acid side chains. pnas.org The morphology of the resulting fibrils, such as their width, twist, and tendency to bundle, is dictated by the specific amino acid sequence and the conditions of self-assembly. tandfonline.compnas.org

Hydrogelation Properties and Rheological Characteristics

Under appropriate conditions of concentration and pH, the self-assembled fibrils of this compound can entangle to form a three-dimensional network that entraps a large amount of water, resulting in the formation of a hydrogel. mdpi.commdpi.com These peptide-based hydrogels are of significant interest due to their potential as biomaterials for applications such as tissue engineering and drug delivery. nih.govmdpi.com

The mechanical properties of these hydrogels can be characterized by rheology, which studies the flow and deformation of materials. rsc.orgnih.gov Key rheological parameters include the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. rsc.orgbiorxiv.org For a material to be considered a gel, the storage modulus is typically greater than the loss modulus, indicating that it behaves more like a solid than a liquid. rsc.org

The rheological properties of this compound hydrogels are influenced by factors such as peptide concentration, pH, and the presence of ions. rsc.orgnih.gov For instance, increasing the peptide concentration generally leads to a stronger gel with higher G' and G'' values. rsc.org The addition of ions, such as Ca²⁺, can further modulate the mechanical properties by cross-linking the negatively charged fibrils, leading to enhanced gel strength and shear-thinning behavior. nih.gov Shear-thinning is a desirable property for injectable hydrogels, as it allows the material to flow under stress and then recover its solid-like properties upon removal of the stress. biorxiv.orgbiointerfaceresearch.com

| Rheological Parameter | Description | Significance for Hydrogels |

| Storage Modulus (G') | Measure of the elastic response of the material. rsc.orgbiorxiv.org | A high G' indicates a more solid-like, stiff gel. rsc.org |

| Loss Modulus (G'') | Measure of the viscous response (energy dissipation) of the material. rsc.orgbiorxiv.org | Indicates the liquid-like behavior of the material. |

| Complex Viscosity (η)* | Overall resistance to flow under oscillatory shear. biorxiv.orgbiointerfaceresearch.com | Shear-thinning behavior (decreasing viscosity with increasing shear rate) is important for injectability. biointerfaceresearch.com |

Templation of Nanoparticles through Peptide Self-Assembly

The self-assembled structures of oligo- and poly(aspartic acid) can serve as effective templates for the nucleation and growth of inorganic nanoparticles. The carboxylate groups along the peptide backbone can chelate metal ions, localizing them within the supramolecular architecture and directing the formation of nanoparticles with controlled size and morphology. This templating effect is a powerful tool in the bottom-up fabrication of functional nanomaterials.

Research has demonstrated the utility of aspartic acid-rich sequences in nanoparticle synthesis. For instance, poly(aspartic acid) has been employed as a stabilizer in the co-precipitation synthesis of biocompatible magnetic nanoparticles, such as iron oxide (Fe₃O₄). hep.com.cn In this role, the abundant carboxyl groups of PASP attach to the surface of the iron oxide nanoparticles, preventing their aggregation and ensuring their stability in aqueous dispersions. hep.com.cn Similarly, PASP has been used as a surface-coating ligand for gadolinium oxide (Gd₂O₃) nanoparticles, which are of interest as contrast agents in magnetic resonance imaging (MRI). mdpi.com

Short-peptide sequences of polyaspartic acid have also proven effective in targeting and nanoparticle formation. For example, an eight-residue aspartic acid peptide, (Asp)₈, has been conjugated to poly(ethylene glycol)-poly(ε-caprolactone) (PEG-PCL) to create nanoparticles with a strong affinity for bone surfaces. nih.gov The length of the aspartic acid repeat has been optimized, with sequences of 4-10 units showing efficient targeting. researchgate.net In another application, gold nanoparticles (AuNPs) have been synthesized using aspartic acid as both a reducing and a capping agent, resulting in carboxylate-modified AuNPs that can be readily conjugated with proteins. nih.gov

The table below summarizes findings on nanoparticle systems templated by aspartic acid-containing peptides and polymers.

| Peptide/Polymer Template | Nanoparticle Type | Key Findings | Reference(s) |

| Poly(aspartic acid) (PASP) | Iron Oxide (Fe₃O₄) | Acts as a biocompatible stabilizer, preventing nanoparticle aggregation. | hep.com.cn |

| Poly(aspartic acid) (PASA) | Gadolinium Oxide (Gd₂O₃) | Functions as a surface-coating ligand for ultrasmall nanoparticles for MRI. | mdpi.com |

| (Asp)₈-PEG-PCL | Drug Carrier | Forms bone-specific nanoparticles of around 100 nm for targeted drug delivery. | nih.gov |

| Aspartic Acid | Gold (Au) | Serves as both a reducing and capping agent for the synthesis of functionalized nanoparticles. | nih.gov |

| Poly(aspartic acid) block copolymer | Iron Hydroxide | Used to create magnetic resonance contrast agents for in vivo imaging. | mdpi.com |

These examples underscore the potential of this compound, as a short oligo(aspartic acid) peptide, to form supramolecular assemblies that can template the synthesis of a variety of nanoparticles for biomedical and other applications.

Dynamic and Reversible Aspects of Supramolecular Organization

A key feature of supramolecular systems is their dynamic and reversible nature, allowing them to respond to external stimuli. For peptides containing ionizable residues like aspartic acid, pH is a critical trigger for controlling self-assembly and disassembly. rsc.org The carboxyl groups in the side chains of this compound have a pKa value that determines their protonation state. At pH values below their pKa, the carboxyl groups are protonated and neutral, while at pH values above the pKa, they are deprotonated and negatively charged. rsc.org

This change in charge density along the peptide backbone dramatically influences the intermolecular forces that drive self-assembly. Electrostatic repulsion between negatively charged carboxylate groups at higher pH can disrupt or prevent the formation of ordered aggregates. beilstein-journals.org Conversely, at lower pH values, the reduction of these repulsive forces can favor association and the formation of supramolecular structures. This pH-responsiveness allows for the reversible switching between assembled and disassembled states.

Studies on peptides containing charged amino acids have shown that fractal networks and secondary structures can dissociate under acidic conditions due to strong electrostatic repulsions. beilstein-journals.org For instance, an octapeptide was observed to form β-sheet-rich fractal-like morphologies at pH 7.4, but these structures dissociated into nanoparticle assemblies at pH 5.5. beilstein-journals.org This transition is attributed to the protonation of acidic residues, leading to increased electrostatic repulsion.

The reversibility of this process has been demonstrated in various systems. For example, hydrogels based on thiolated poly(aspartic acid) have shown reversible volume changes in response to redox stimuli, maintaining their mechanical stability over multiple cycles. nih.govfrontiersin.org The self-assembly of some peptides can be switched between a nematic gel or fluid state at low pH and an isotropic fluid at higher pH values. acs.org This behavior is directly linked to the ionization state of the acidic or basic amino acid side chains. acs.org

The table below outlines the pH-dependent behavior of aspartic acid-containing peptide systems, illustrating the dynamic and reversible nature of their self-assembly.

| Peptide System | Low pH Behavior (below pKa) | High pH Behavior (above pKa) | Key Outcome | Reference(s) |

| Octapeptide (PEP-1) | Nanoparticle assemblies (pH 5.5) | β-sheet rich fractal-like morphologies (pH 7.4) | Reversible dissociation of ordered structures. | beilstein-journals.org |

| Thiolated PASP Hydrogel | Stable gel structure | Swelling of the hydrogel | Reversible volume change in response to pH and redox state. | nih.govfrontiersin.org |

| Designer Peptide (P₁₁-4) | Forms fibrils | Monomeric in solution | pH-switchable self-assembly. | acs.org |

| Collagen-mimetic peptide (CMP1) with La³⁺ | Disrupted, less ordered nanofibers (pH < 7.0) | Long, thin nanofibers (pH 7.0) | pH-modulated assembly triggered by metal ion binding. | researchgate.net |

These findings suggest that the supramolecular organization of this compound is likely to be highly dynamic and controllable. The ability to reversibly trigger the assembly and disassembly of its supramolecular architectures through changes in pH opens up possibilities for its use in smart materials, drug delivery systems, and other applications where stimuli-responsiveness is a desired feature.

Biomineralization Mechanisms Mediated by Aspartate Oligomers

Molecular Mechanisms of Mineral Nucleation and Growth Control

Oligomers of aspartic acid, including H-Asp-Asp-Asp-Asp-OH, are potent modulators of mineral formation, influencing both the initial nucleation of crystals and their subsequent growth. Their high density of carboxylate groups allows for significant interaction with mineral precursor ions.

In solutions supersaturated with respect to calcium phosphate (B84403), this compound interacts with calcium (Ca²⁺) and phosphate (PO₄³⁻) ions, influencing the formation of hydroxyapatite (B223615) (HA). The carboxylate side chains of the aspartate residues can chelate Ca²⁺ ions, effectively sequestering them and increasing their local concentration. researchgate.net This interaction can stabilize prenucleation clusters, which are transient, nanometer-sized agglomerations of ions that precede the formation of a stable crystal nucleus. d-nb.info By binding to these clusters, the oligopeptide can delay the nucleation of the crystalline phase. d-nb.info

Computer simulations have shown that even single aspartic acid molecules can associate with calcium carbonate ion pairs and clusters. acs.org Oligopeptides like hexa-aspartate are particularly effective at stabilizing these networks by coordinating with the ion clusters and reducing the mobility of the cations. ucl.ac.uk This stabilization of amorphous precursor phases, such as amorphous calcium phosphate (ACP), is a key mechanism in controlling mineralization. nih.gov The presence of aspartic acid oligomers can delay the transformation of ACP into crystalline hydroxyapatite. nih.govnih.gov

A study on the synthesis of dicalcium phosphate dihydrate (DCPD), a precursor to hydroxyapatite, found that while the monomer aspartic acid (Asp) had little effect, poly-aspartic acid (PASP) was incorporated into the crystals and delayed their subsequent hydrolysis into more stable phases. nih.gov This suggests that the cooperative action of multiple carboxylate groups in an oligomer or polymer is crucial for this interaction. The higher the concentration of these acidic groups, the more significant the effect on ion binding and precursor stabilization. nih.gov

This compound and related aspartate oligomers not only delay nucleation but also direct the type of crystal polymorph that forms and its final shape. This modulation is critical in biological systems where specific crystal forms are required for function.

Hydroxyapatite (HA): In the context of HA formation, aspartate-rich proteins and their synthetic analogues like poly(aspartic acid) are potent inhibitors of crystal growth. nih.gov This inhibition is highly dependent on the presence of the carboxylate groups. nih.gov By adsorbing to the surfaces of nascent HA crystals, these molecules can block active growth sites, thereby controlling the crystal size and preventing uncontrolled precipitation. researchgate.net While monomeric aspartic acid has a less pronounced effect, oligomers and polymers show significantly stronger inhibition. nih.govnih.gov The specific interactions can lead to the formation of smaller, more uniform HA crystals.

Calcium Carbonate (CaCO₃): The influence of aspartate oligomers on calcium carbonate crystallization is well-documented. Aspartic acid and its oligomers can stabilize amorphous calcium carbonate (ACC) and influence its transformation into crystalline polymorphs like calcite and vaterite. researchgate.netresearchgate.net Studies have shown that poly(aspartic acid) is more effective at inhibiting the nucleation and growth of vaterite compared to calcite at low concentrations. researchgate.net At higher concentrations, it can prevent calcite formation altogether, leading to the formation of vaterite through a transformation of ACC nanospheres. researchgate.net

A comparative study on the effects of aspartic acid (Asp) and tetra-aspartic acid (Asp₄) on aragonite precipitation revealed that Asp₄ is a significantly more potent inhibitor. nih.govresearchgate.net Even when the total number of aspartic acid residues in the solution was the same, the tetrapeptide caused a much greater reduction in the precipitation rate. acs.org This highlights the importance of molecular size and the cooperative effect of linked carboxylate groups in modulating crystal formation. The incorporation of these biomolecules into the aragonite crystal lattice also induced structural disorder. nih.govresearchgate.net

Table 1: Effect of Aspartic Acid Species on Aragonite Precipitation This table is based on data from a study on synthetic aragonite precipitation. nih.govacs.org

| Additive | Concentration (mM) | Precipitation Rate Inhibition (%) |

|---|---|---|

| Aspartic Acid (Asp) | 4 | ~80% (relative to control) |

| Tetra-aspartic Acid (Asp₄) | 1 | ~94% (relative to control) |

Interaction Dynamics with Calcium and Phosphate Ions in Supersaturated Solutions

Biomimetic Design of Organic Templates for Controlled Mineralization

The ability of aspartate oligomers like this compound to control mineralization has inspired their use in the design of biomimetic templates. These templates are synthetic surfaces or scaffolds that mimic the function of natural extracellular matrices in guiding crystal formation. nih.govmdpi.com By immobilizing aspartate-rich peptides onto a substrate, it is possible to create a surface that promotes the nucleation and growth of minerals in a controlled manner. nih.gov

Self-assembled monolayers (SAMs) functionalized with peptides containing aspartic acid have been used as templates for hydroxyapatite mineralization. conicet.gov.ar These surfaces can attract and concentrate calcium ions, creating a localized supersaturation that facilitates heterogeneous nucleation. conicet.gov.ar The density and arrangement of the aspartate residues on the template surface are critical factors that determine the efficiency of nucleation and the characteristics of the resulting mineral layer. conicet.gov.ar

Oligopeptides designed to mimic proteins involved in dentin and enamel formation have been shown to self-assemble into nano-matrices that can template the formation of hydroxyapatite. mdpi.com These peptide-based systems can promote intrafibrillar mineralization within collagen scaffolds, a key feature of natural bone that is difficult to replicate in synthetic materials. nih.gov The use of this compound and similar oligomers in such biomimetic strategies offers a pathway to creating advanced materials for bone tissue engineering and regenerative medicine. nih.govgoogle.com

Influence of Surface Electrostatic Potentials on Mineral Deposition

The primary mechanism by which this compound and other aspartate oligomers influence mineral deposition is through electrostatic interactions. The carboxylate groups (-COO⁻) of the aspartic acid residues are negatively charged at physiological pH, creating a strong electrostatic attraction for positively charged calcium ions (Ca²⁺). nih.gov

When these oligopeptides are adsorbed onto a surface or are part of a self-assembled template, they create a highly negative surface electrostatic potential. conicet.gov.ar This negative potential is highly effective at attracting and binding Ca²⁺ ions from the surrounding solution. conicet.gov.ar This initial binding of calcium ions is a crucial first step in heterogeneous nucleation, as it creates a calcium-rich layer that then attracts phosphate ions, leading to the formation of a mineral nucleus. conicet.gov.ar

Studies using SAMs have demonstrated that surfaces with a higher negative charge, such as those functionalized with aspartic acid-containing peptides, induce more rapid and extensive mineral deposition compared to surfaces with neutral or less negatively charged groups. conicet.gov.ar The strength of this electrostatic interaction is influenced by the number and density of the aspartate residues. Therefore, an oligomer like tetra-aspartic acid, with its four carboxylate side chains, presents a localized region of high negative charge density, making it an effective promoter of mineral deposition when immobilized as a template. nih.gov

Peptide Design Principles and Structure Function Relationships

Rational Design and Engineering of Aspartate-Containing Peptides

The rational design of peptides like H-Asp-Asp-Asp-Asp-OH involves strategic modifications to enhance their stability and optimize their function. These modifications range from subtle amino acid substitutions to significant structural alterations.

The sequence of a peptide is a primary determinant of its function and stability. Strategic substitutions within or around a poly-aspartate motif can fine-tune its properties. For instance, replacing an aspartic acid residue can alter the peptide's charge distribution, hydrophobicity, and conformational preferences, which in turn affects its interaction with target molecules.

One critical consideration in the design of aspartate-rich peptides is the potential for chemical instability. The peptide bond involving the carboxylic acid side chain of aspartic acid, particularly when adjacent to glycine (B1666218), proline, or serine, is susceptible to hydrolysis under acidic conditions. To mitigate this, a common strategy is to substitute aspartic acid with glutamic acid. Glutamic acid preserves the negative charge while its longer side chain can alter local conformation and reduce the propensity for degradation. Studies analyzing the impact of single amino acid substitutions have shown that replacing residues with highly disruptive ones, such as aspartic and glutamic acid, can be a powerful tool for identifying key interaction sites.

Table 1: Strategic Amino Acid Substitutions in Aspartate-Containing Peptides

| Original Residue/Sequence | Substitution | Purpose | Potential Effect | Reference |

|---|---|---|---|---|

| Aspartic Acid (Asp) | Glutamic Acid (Glu) | Preserve negative charge, enhance stability | Reduces susceptibility to hydrolysis, alters side-chain interactions | |

| Asp-Gly/Pro/Ser | Asp-X (where X is not Gly, Pro, Ser) | Avoid peptide bond hydrolysis | Increases chemical stability under acidic conditions | |

| L-Amino Acid | D-Amino Acid | Increase proteolytic resistance | Enhances stability against enzymatic degradation | |

| Aspartic Acid (Asp) | Alanine (Ala) | Probe importance of charge/side chain | Reduces negative charge, helps identify critical residues for function |

Linear peptides are often susceptible to degradation by proteases in biological systems. To enhance the stability of peptides such as this compound, two effective strategies are the incorporation of unnatural amino acids and macrocyclization.

Unnatural amino acids, which are not one of the 20 common proteinogenic amino acids, can be incorporated into a peptide sequence to confer resistance to enzymatic cleavage. Replacing a standard L-aspartic acid with its D-enantiomer (D-aspartic acid) can significantly hinder recognition by proteases, which are stereospecific for L-amino acids. Other unnatural amino acids, such as β-amino acids, can also be introduced to alter the peptide backbone and increase metabolic stability. These modifications can enhance stability while preserving the essential side-chain functionalities required for biological activity.

Macrocyclization, the process of forming a cyclic peptide from a linear one, is another powerful technique for improving stability. Cyclization restricts the conformational flexibility of the peptide, which can lead to increased affinity for its target and, crucially, provides resistance against exopeptidases that cleave from the N- or C-termini. For an aspartate-rich peptide, cyclization can be achieved through various chemical strategies, including side chain-to-side chain or side chain-to-terminus linkages that involve the carboxylic acid groups of the aspartate residues. Palladium-catalyzed reactions, for example, can engage the native carboxylic acid functional groups of aspartic acid to form stable, templated macrocycles without the need for protecting groups.

Table 2: Strategies for Enhancing Peptide Stability

| Strategy | Method | Advantage | Reference |

|---|---|---|---|

| Unnatural Amino Acids | Substitution with D-amino acids | Increased resistance to proteolysis | |

| Incorporation of β-amino acids | Altered backbone structure, enhanced metabolic stability | ||

| Use of other non-proteinogenic amino acids | Novel side-chain functionalities, improved pharmacokinetics | ||

| Macrocyclization | Head-to-tail cyclization | Protection from exopeptidases, conformational constraint |

Applications in Biochemical and Biomimetic Research

Design of Biomaterials for Tissue Engineering Scaffolds and Matrices

The design of biomaterials for tissue engineering aims to create three-dimensional (3D) scaffolds that mimic the native extracellular matrix (ECM), providing structural support and biochemical cues to guide cell behavior and promote tissue regeneration. mdpi.com Peptides, with their inherent biological activity and chemical versatility, are ideal building blocks for creating such functional materials. researchgate.netnih.gov The specific amino acid sequence of a peptide dictates its structure, self-assembly properties, and ultimately, its function within a biomaterial scaffold. chinesechemsoc.orgnih.gov

The oligopeptide this compound, or tetra-aspartic acid, is a molecule of significant interest in this field. Its design utility stems from the high density of negatively charged carboxylic acid side chains. These functional groups are prevalent in ECM proteins, particularly those involved in biomineralization, and can be leveraged to control cell interactions and guide the formation of new tissue. nih.govwhiterose.ac.uk

Structure-Function Relationships in Scaffold Design

The functionality of the tetra-aspartic acid motif in tissue engineering scaffolds is directly linked to its structure, which is characterized by four consecutive aspartic acid residues. This structure provides a concentrated region of negative charge at physiological pH, which governs its interactions with cells and minerals.

One key application of this principle was demonstrated in the design of protease-activatable viral vectors (PAVs) for gene therapy. nih.govacs.org Researchers inserted a "peptide lock" containing a tetra-aspartic acid motif into the virus's receptor-binding domain. nih.govnih.gov The hypothesis was that the dense negative charges of the tetra-aspartic acid sequence would electrostatically repel the negatively charged heparan sulfate (B86663) proteoglycans on the cell surface, thus preventing viral uptake. nih.govacs.org Further studies revealed that while electrostatic repulsion plays a role, steric hindrance from the peptide motif also contributes significantly to blocking the virus-receptor interaction. nih.gov This illustrates a core design principle: the tetra-aspartic acid sequence can be used to modulate biomaterial-cell interactions by creating a physical and electrostatic barrier.

Role in Biomineralization for Bone Tissue Engineering

In bone tissue engineering, a primary goal is to create scaffolds that promote osteogenesis, the formation of new bone. Bone mineral is primarily composed of hydroxyapatite (B223615), a calcium phosphate (B84403) salt. Aspartic acid-rich sequences are common in non-collagenous bone proteins like bone sialoprotein and osteopontin, where they are believed to play a crucial role in controlling mineral deposition. nih.gov

The carboxyl groups of this compound can act as potent binding sites for calcium ions (Ca²⁺). mdpi.com This property allows the peptide to serve as a nucleating agent, attracting and organizing calcium and phosphate ions to initiate the formation of hydroxyapatite crystals. nih.govmdpi.com By incorporating tetra-aspartic acid or similar oligo-aspartic acid sequences into a scaffold, designers can create a biomimetic microenvironment that actively promotes mineralization. For instance, hydrogels formed from a self-assembling, protected aspartic acid derivative were shown to bind calcium ions and support osteogenic differentiation of pre-osteoblastic cells. mdpi.com